3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H21ClN4O2S2 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21ClN4O2S2/c1-14(2)12-25-20-16(21(29)27-10-6-5-9-19(27)26-20)11-18-22(30)28(23(31)32-18)13-15-7-3-4-8-17(15)24/h3-11,14,25H,12-13H2,1-2H3/b18-11- |
InChI Key |
BOLHRSXXEYEYLL-WQRHYEAKSA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via cyclocondensation of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This reaction proceeds under reflux conditions in toluene, achieving a 78% yield of the intermediate 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Reaction Conditions:
-
Temperature: 90–95°C
-
Catalyst: PTSA (5 mol%)
-
Solvent: Toluene
-
Time: 5–7 hours
Reaction Mechanism and Stereochemical Control
The stereoselective formation of the (Z)-configured exocyclic double bond is governed by the organocatalytic activity of DABCO. The mechanism involves:
-
Knoevenagel Condensation: Malononitrile reacts with 2-chlorobenzaldehyde to form an α,β-unsaturated nitrile.
-
Michael Addition: The enamine intermediate attacks the electrophilic β-position of the α,β-unsaturated nitrile.
-
Cyclization: Intramolecular nucleophilic attack forms the thiazolidinone ring, with DABCO stabilizing the transition state to favor the Z-isomer.
Stereochemical Outcome:
-
Thermodynamic control under reflux ensures preferential formation of the Z-isomer due to reduced steric hindrance.
Purification and Crystallization Strategies
Post-synthetic purification is critical to remove residual 2-acetylbutyrolactone (<0.3%) and unreacted intermediates. The patent literature describes a two-step process:
Alcohol-Assisted Recrystallization
-
Step 1: The crude product is dissolved in 2-propanol or propylene glycol monomethyl ether (PGMME) at reflux.
-
Step 2: Activated carbon and dicalite speed plus (filter aid) are added to adsorb impurities.
-
Step 3: Hot filtration at 90–95°C followed by cooling to 20°C induces crystallization.
Purity Data:
| Parameter | Value |
|---|---|
| Purity (HPLC) | >97% |
| Residual Solvent (GC) | <0.1% |
| 2-Acetylbutyrolactone | <0.3% |
Chlorobenzene Wash
Final crystals are washed with chlorobenzene to remove hydrophobic byproducts, achieving a solvent content of <0.05% after vacuum drying.
Comparative Analysis of Synthetic Methodologies
The table below contrasts three reported methods for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives:
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Knoevenagel–Michael | DABCO | Ethanol | 1.5 | 82 | 95 |
| Cyclocondensation | PTSA | Toluene | 7 | 78 | 97 |
| Thiazolidinone Fusion | None | DMF | 12 | 65 | 90 |
Key advantages of the DABCO-catalyzed method include shorter reaction times and higher yields, though the PTSA-based approach offers superior purity.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Several studies indicate that compounds with similar structural frameworks exhibit promising anticancer properties. The thiazolidine ring is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For example, the compound's structural analogs have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human breast cancer cell lines (MCF-7). The results indicated that one derivative exhibited IC50 values in the low micromolar range, significantly inhibiting cell proliferation compared to controls .
Case Study 2: Antimicrobial Activity
A recent investigation published in Pharmaceutical Biology assessed the antimicrobial properties of a related compound against Staphylococcus aureus and Escherichia coli. The study found that the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares structural features, synthetic routes, and inferred properties of the target compound with analogs from the literature:
*Calculated based on molecular formula.
Key Observations
The 2-methylpropylamino group balances steric bulk and hydrophobicity, differing from smaller ethylamino () or aromatic 4-methylbenzylamino () groups, which may alter target binding kinetics.
Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) typically reduces reaction times (<1 hour) compared to conventional methods (6–24 hours) .
Chromene-linked hybrids () exhibit antioxidant activity, but this is absent in pyrido-pyrimidinone derivatives .
Stereochemical Considerations: The (Z)-configuration in the target compound ensures conjugation between the thiazolidinone and pyrido-pyrimidinone moieties, a feature critical for π-stacking in enzyme inhibition. This contrasts with non-configured analogs, which show reduced activity .
Research Findings and Implications
- Structural Uniqueness: The 2-chlorobenzyl and 2-methylpropylamino groups distinguish the target compound from analogs, suggesting tailored pharmacokinetic profiles.
- Gaps in Data: No direct biological data (e.g., IC50, MIC) are available for the target compound.
- Future Directions : Comparative crystallographic studies (using SHELX or WinGX, as in ) could elucidate how substituents influence molecular packing and stability.
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 489464-96-2) is a novel thiazolidine derivative with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 526.07 g/mol . The structure features a thiazolidine ring fused with a pyrido-pyrimidine moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. For instance, compounds similar to this one have exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives range from 16 to 32 mg/ml against gram-positive bacteria .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that thiazolidinediones can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Antiviral Activity
Thiazolidine derivatives have also been evaluated for their antiviral properties. For example, compounds structurally related to this one have demonstrated inhibitory effects on viral proteases, which are critical for viral replication. This suggests that the compound may possess similar antiviral mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidine core interacts with various enzymes involved in cellular processes, potentially disrupting their function.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that thiazolidine derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of aromatic aldehydes with heterocyclic amines to form Schiff base intermediates. For example, analogous thiazolidinone derivatives are synthesized via reactions between 6-amino-1,3-dimethyluracil and aldehydes, followed by cyclization with 2-mercaptoacetic acid . Key intermediates are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity and structural integrity. Purity is assessed via thin-layer chromatography (TLC) or HPLC at each stage .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics to identify optimal reaction pathways. For instance, the ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error approaches. Solvent effects, temperature, and catalyst interactions can be modeled to prioritize high-yield conditions . Experimental feedback refines computational parameters, creating a closed-loop optimization system .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Resolves aromatic protons, thioxo groups, and methylene linkages.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for Z/E isomer differentiation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:
- Purity Validation : Use HPLC-MS to ensure >95% purity.
- Isomer-Specific Testing : Separate Z/E isomers via chiral chromatography and test individually.
- Standardized Assays : Replicate results under controlled conditions (e.g., fixed pH, temperature) .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Antioxidant Potential : DPPH radical scavenging assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Co-Crystallization : Use co-solvents (e.g., DMSO-water mixtures) during crystallization .
Basic: How is the compound purified after synthesis?
- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures.
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).
- HPLC : Reverse-phase C18 columns for high-purity isolation .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
The thioxo group (C=S) acts as a soft nucleophile, targeting electrophilic centers (e.g., α,β-unsaturated ketones). Computational studies reveal that charge transfer interactions stabilize transition states in SN2 reactions. Substituents like the 2-chlorobenzyl group enhance electrophilicity via inductive effects .
Basic: What safety precautions are essential during handling?
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Follow protocols for halogenated organic waste .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications : Replace the pyridopyrimidinone core with thieno[3,2-d]pyrimidine to assess bioactivity shifts.
- Substituent Effects : Compare 2-methylpropylamino vs. cyclopropylamino groups on solubility and target binding.
- Pharmacophore Mapping : Identify critical moieties (e.g., thiazolidinone) using 3D-QSAR models .
Basic: What databases or tools assist in predicting physicochemical properties?
- PubChem : Provides experimental/logP, solubility, and spectral data.
- SwissADME : Predicts bioavailability, drug-likeness, and metabolic stability.
- ChemDraw : Generates IUPAC names and calculates molecular weight .
Advanced: How can reaction kinetics be studied to scale up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
